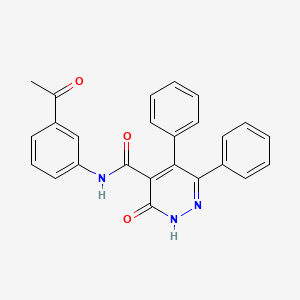
bis(4-chlorophenyl) (4-chlorophenyl)amidophosphate
描述
Bis(4-chlorophenyl) (4-chlorophenyl)amidophosphate, commonly known as Clorprenaline, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It was first synthesized in the 1960s and has since been used in various scientific research studies. Clorprenaline is a potent bronchodilator and is commonly used in the treatment of asthma and other respiratory disorders.
作用机制
Clorprenaline acts as a beta-adrenergic agonist and binds to beta-adrenergic receptors in the airway smooth muscle cells. This binding activates the adenylate cyclase enzyme, which leads to the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A, which in turn leads to the phosphorylation of myosin light chain kinase. This phosphorylation leads to the relaxation of the airway smooth muscle cells, resulting in bronchodilation.
Biochemical and Physiological Effects:
Clorprenaline has been shown to have potent bronchodilator properties and is commonly used in the treatment of asthma and other respiratory disorders. It has also been shown to have positive inotropic and chronotropic effects on the heart, leading to increased cardiac output. Additionally, Clorprenaline has been shown to have anti-inflammatory properties and can reduce the release of inflammatory mediators in the airways.
实验室实验的优点和局限性
One of the major advantages of using Clorprenaline in lab experiments is its potent bronchodilator properties. This makes it an ideal compound for investigating the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. Additionally, Clorprenaline has been shown to have positive inotropic and chronotropic effects on the heart, making it an ideal compound for investigating the role of beta-adrenergic receptors in the regulation of cardiac function. However, one of the limitations of using Clorprenaline in lab experiments is its potential to cause tachycardia and other cardiac side effects.
未来方向
For the use of Clorprenaline in scientific research include investigating its use in different disease states and in combination with other compounds.
科学研究应用
Clorprenaline has been widely used in scientific research studies due to its potent bronchodilator properties. It has been used in the investigation of the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. Clorprenaline has also been used in the study of the effect of beta-adrenergic agonists on the release of inflammatory mediators in the airways. Additionally, Clorprenaline has been used in the investigation of the role of beta-adrenergic receptors in the regulation of cardiac function.
属性
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3NO3P/c19-13-1-7-16(8-2-13)22-26(23,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLAYHZAWLHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)

![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)